molecular formula C10H8F2N4 B2638301 4-(3,3-二氟代氮杂环丁烷-1-基)吡啶并[3,4-d]嘧啶 CAS No. 2320145-61-5

4-(3,3-二氟代氮杂环丁烷-1-基)吡啶并[3,4-d]嘧啶

货号: B2638301
CAS 编号: 2320145-61-5
分子量: 222.199
InChI 键: TXLSLTUOCFOOJA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and drug development. This compound is a pyrido[3,4-d]pyrimidine derivative and has been reported to exhibit promising biological activities.

科学研究应用

合成和结构解析

化合物 4-(3,3-二氟代氮杂环丁烷-1-基)吡啶并[3,4-d]嘧啶可用作一系列杂环化合物合成中的前体或关键中间体。研究表明,相关的吡啶并[3,4-d]嘧啶衍生物可用于合成新型[1,2,4]三唑并[4,3-a]嘧啶和吡啶并[2,3-d][1,2,4]三唑并[4,3-a]嘧啶酮,展示了它们在生成具有温和抗菌活性的化合物方面的潜力 (Gomha 等人,2018 年)。这些合成通过与酰肼酰卤的反应得以实现,突显了吡啶并[3,4-d]嘧啶骨架在杂环化学中的多功能性。

抗菌和抗癌活性

吡啶并[3,4-d]嘧啶衍生物在抗菌和抗癌筛选方面显示出有希望的结果。例如,源自环戊并[4',5']吡啶并[3',2':4,5]呋喃并[3,2-d]嘧啶的新型多杂环系统表现出显着的抗菌特性,某些化合物表现出显著的活性。结构修饰,特别是 3,5-二甲基-1H-吡唑-1-基部分的加入,被发现对于这种活性的表现至关重要 (Sirakanyan 等人,2021 年)。此外,人们探索了新型吡啶并[2,3-d]嘧啶衍生物的合成,以了解其潜在的抗癌剂,表明其在不同癌细胞系中具有广泛的活性 (Wei 和 Malhotra,2012 年)

抗惊厥和抗抑郁特性

对吡啶并[2,3-d]嘧啶衍生物的进一步研究发现了具有显着抗惊厥和抗抑郁活性的化合物。一项针对设计为潜在抗惊厥药和抗抑郁药的吡啶并[2,3-d]嘧啶衍生物的研究发现,某些衍生物在动物模型中表现出的疗效高于参考药物,突出了这些化合物的治疗潜力 (Zhang 等人,2016 年)

多组分合成和绿色化学

通过多组分方法合成吡啶并[2,3-d]嘧啶骨架符合绿色化学的原则,为构建生物学相关部分提供了一种高效、可持续的方法。这种方法因其在生成具有广泛生物活性的吡啶并[2,3-d]嘧啶衍生物方面的前景而备受关注,包括抗病毒、抗菌和抗炎特性 (Chaudhary,2021 年)

未来方向

: Nassar, I. F., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 14865-14882. Link : Reddy, M. R., et al. (2020). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3

作用机制

Target of Action

The primary target of the compound 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine affects the cell cycle progression pathway . CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, its inhibition can lead to cell cycle arrest, preventing the cells from entering the S phase from the G1 phase .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The result of the action of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Action Environment

It’s worth noting that the compound’s lipophilicity, which is its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially influence its action and efficacy.

生化分析

Biochemical Properties

. For instance, they can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

The cellular effects of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine are not well-studied. Related pyrazolo[3,4-d]pyrimidine compounds have shown to inhibit the growth of various cell lines . They exert their effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation .

Molecular Mechanism

The molecular mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine is not fully elucidated. It is known that pyridopyrimidines can inhibit protein kinases by competing with ATP for the active site . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis within cells .

Metabolic Pathways

The metabolic pathways involving 4-(3,3-Difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine are not well-understood. Pyridopyrimidines are known to interact with various enzymes and cofactors .

属性

IUPAC Name

4-(3,3-difluoroazetidin-1-yl)pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4/c11-10(12)4-16(5-10)9-7-1-2-13-3-8(7)14-6-15-9/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLSLTUOCFOOJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2C=CN=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。